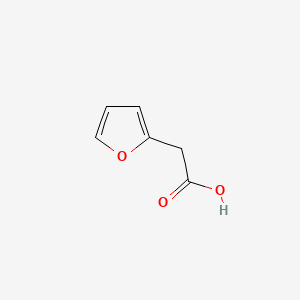

2-(Furan-2-yl)acetic acid

Overview

Description

2-(Furan-2-yl)acetic acid is an organic compound belonging to the furan family, characterized by a furan ring attached to an acetic acid moiety. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents such as ethanol and ether . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Furan-2-yl)acetic acid can be synthesized through several methods. One common approach involves the acylation of furan with acetic anhydride in the presence of a Lewis acid catalyst such as phosphoric acid or boron trifluoride . Another method includes the oxidation of furfural with potassium dichromate to produce furoic acid, which is then decarboxylated by heating at 200-300°C to yield furan .

Industrial Production Methods

Industrial production of furan-2-acetic acid often involves the continuous-flow, gas-phase catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a zirconium dioxide catalyst . This method is advantageous due to its high selectivity and conversion rates, as well as its lower environmental impact compared to traditional liquid-phase processes.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and furan ring enable controlled oxidation under specific conditions:

a. Carboxylic Acid Oxidation

While the carboxylic acid moiety is typically resistant to further oxidation, derivatives like α-keto acids can form under radical conditions. For example:

This reaction achieves 85% yield under photochemical conditions .

b. Furan Ring Oxidation

The furan ring undergoes oxidative cleavage to form maleic acid derivatives:

This reaction requires acidic conditions (pH 1–3) and temperatures of 60–80°C .

| Oxidation Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| α-Keto acid formation | CuSO₄, H₂O₂, UV (365 nm) | 2-(Furan-2-yl)-2-oxoacetic acid | 85% |

| Furan ring cleavage | KMnO₄, H₂SO₄, 80°C | Maleic acid derivatives | 72% |

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols via intermediate ester formation:

a. Two-Step Reduction

-

Esterification :

-

Reduction :

Total yields range from 60–78% depending on solvent purity.

Electrophilic Aromatic Substitution

The furan ring undergoes regioselective substitution at the 5-position due to electron-donating effects:

a. Nitration

Reaction proceeds with 92% regioselectivity at 5°C .

b. Halogenation

Bromination occurs via ionic mechanisms:

Yields reach 88% in glacial acetic acid.

| Substitution Type | Reagents | Positional Selectivity | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-position | 89% |

| Bromination | Br₂, AcOH | 5-position | 88% |

Condensation and Cyclization

The carboxylic acid group participates in esterification and amide formation:

a. Peptide Coupling

Used to synthesize antifungal agents with 74–81% efficiency.

b. Claisen Condensation

With acetyl chloride:

Yields 68% under anhydrous conditions .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(Furan-2-yl)acetic acid serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features allow for versatile chemical transformations, making it a valuable building block in drug development.

Biology

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. It has shown effectiveness against bacteria and fungi, suggesting potential applications in agriculture for disease management .

- Inhibition of Protein Tyrosine Phosphatases : The compound has been found to inhibit protein tyrosine phosphatases (PTPs), which play a critical role in cellular signaling pathways. This inhibition may enhance signaling pathways disrupted in cancer and other diseases.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases:

- Cancer Research : Studies on related compounds have indicated that derivatives of α-keto acids can induce apoptosis in cancer cells. This suggests that this compound may have similar effects through modulation of metabolic pathways .

- Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, particularly in animal models. Its ability to reduce inflammation could lead to potential applications in pain management therapies .

Industrial Applications

In addition to its scientific research applications, this compound is utilized in various industrial processes:

- Production of Resins and Polymers : The compound is employed in the synthesis of resins and polymers used in coatings and adhesives due to its favorable chemical properties.

- Agricultural Chemicals : Its antimicrobial properties make it a candidate for developing agricultural fungicides and bactericides.

Antifungal Activity Against Plant Pathogens

A study demonstrated that this compound exhibits antifungal activity against Botrytis cinerea and Fusarium oxysporum, two significant plant pathogens. These findings suggest its potential use as a natural fungicide in agricultural practices.

Cancer Cell Apoptosis Induction

Research focusing on compounds similar to this compound revealed their ability to induce apoptosis in cancer cell lines through various mechanisms. This highlights the need for further studies to explore the specific pathways affected by this compound .

Mechanism of Action

The mechanism by which furan-2-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it targets bacterial enzymes and disrupts their normal function, leading to cell death . The compound’s reactivity with various biological molecules allows it to interfere with metabolic processes and inhibit the growth of microorganisms .

Comparison with Similar Compounds

2-(Furan-2-yl)acetic acid can be compared with other furan derivatives such as:

Furoic acid: Similar in structure but with different reactivity and applications.

2-Acetyl furan: Used in flavoring and fragrance industries, with distinct chemical properties.

Furfural: A precursor to many furan derivatives, widely used in the production of resins and solvents.

This compound stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various fields of research and industry .

Biological Activity

2-(Furan-2-yl)acetic acid is a compound that has garnered interest due to its potential biological activities. The furan ring structure is known for its diverse pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. This article aims to synthesize current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by a furan ring attached to an acetic acid moiety. Its chemical structure can be represented as follows:

This compound has been synthesized through various methods, often involving the reaction of furan derivatives with acetic acid under specific conditions.

1. Anti-inflammatory Properties

Research indicates that compounds containing the furan moiety exhibit significant anti-inflammatory effects. For example, studies have shown that furan derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

In a study involving carrageenan-induced paw edema in rats, it was found that this compound significantly reduced edema formation, suggesting its potential as a therapeutic agent for inflammatory conditions . The underlying mechanism appears to involve the modulation of signaling pathways related to inflammation, including the MAPK pathway .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting microbial cell membranes and inhibiting key metabolic processes .

A comparative study highlighted that furan derivatives showed comparable or superior antimicrobial efficacy compared to traditional antibiotics, making them promising candidates for further development .

3. Antioxidant Activity

Antioxidant activity is another significant feature of this compound. The furan ring contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study on anti-inflammatory effects | Demonstrated significant reduction in paw edema in rats | Carrageenan-induced inflammation model |

| Antimicrobial efficacy assessment | Effective against E. coli and S. aureus | Disk diffusion method |

| Antioxidant activity evaluation | Scavenging of free radicals measured | DPPH assay |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Pro-inflammatory Mediators : By blocking COX and LOX pathways, it reduces the synthesis of inflammatory mediators like prostaglandins.

- Disruption of Microbial Metabolism : It interferes with bacterial cell wall synthesis and function.

- Free Radical Scavenging : The electron-rich furan ring allows it to neutralize reactive oxygen species effectively.

Properties

IUPAC Name |

2-(furan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSRZETUSAOIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181864 | |

| Record name | Furan-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2745-26-8 | |

| Record name | 2-Furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2745-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURAN-2-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2XFE1JTO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some notable naturally occurring derivatives of Furan-2-acetic acid and what are their origins?

A1: Several naturally occurring Furan-2-acetic acid derivatives have been identified, primarily as microbial metabolites. * Carlosic acid (4-butyryl-2,5-dihydro-3-hydroxy-5-oxo-furan-2-acetic acid) is produced by the fungus Penicillium charlesii NRRL 1887. Its absolute configuration has been determined to be S. []* Carolic acid (3,4-dihydro-8-methylfuro[3,4-b]oxepin-5,6(2H,8H)-di-one) is another fungal metabolite. []* Furanomycin, an antibiotic, exists as (+)-(αS, 5S, 2R)-α-amino (2,5-dihydro-5-methyl)furan-2-acetic acid. Its structure was confirmed through X-ray crystallography of its N-acetyl derivative. []

Q2: How do microorganisms metabolize chlorinated benzoates, and what role do Furan-2-acetic acid derivatives play in this process?

A2: Pseudomonas species can utilize chlorinated benzoates as their sole carbon and energy source. [, ] They employ a catabolic pathway similar to chlorophenoxyacetate degradation, involving enzymes like dihydrodihydroxybenzoate dehydrogenase, catechol 1,2-dioxygenase, and muconate cycloisomerase. [] Interestingly, co-metabolism of 3,5-dimethylbenzoate by chlorobenzoate-induced Pseudomonas cells leads to the accumulation of 2,5-dihydro-2,4-dimethyl-5-oxo-furan-2-acetic acid. [] This suggests that Furan-2-acetic acid derivatives are intermediates in the breakdown pathway of certain aromatic compounds. Further research showed that the cometabolism of 3-methylbenzoate and methylcatechols by a 3-chlorobenzoate utilizing Pseudomonas leads to the accumulation of (+)-2,5-dihydro-4-methyl- and (+)-2,5-dihydro-2-methyl-5-oxo-furan-2-acetic acid. []

Q3: What synthetic routes have been explored for the preparation of Furan-2-acetic acid derivatives?

A3: Various synthetic strategies have been developed, often focusing on specific substitutions on the furan ring. * A synthesis for (S)-2,5-dihydro-3-hydroxy-5-oxofuran-2-acetic acid and its methyl ester has been reported, enabling the biomimetic synthesis of (S)-carlosic acid. []* Research has explored the synthesis of compounds like 4-(carbethoxy)-5-alkyl- and 5-phenyl furan-2-acetic acids and their methyl esters. []* Synthetic routes to more complex structures, such as 2-carboxybenzo(b)furan-3-acetic acid and 3-carboxybenzo(b)furan-2-acetic acid, have also been described. []

Q4: Have there been studies on the structural characterization of 3-phenylbenzo(b)furan-2-acetic acid?

A4: Yes, research has led to a revision of the initially proposed structures for 3-phenylbenzo(b)furan-2-acetic acid and its cyclization products. [] This highlights the importance of careful structural elucidation in organic synthesis.

Q5: What is the environmental impact of chlorinated phenols, and how are microorganisms involved in their degradation?

A5: Chlorinated phenols are considered environmental pollutants. Pseudomonas sp. B 13 has been shown to utilize and co-oxidize chlorinated phenols. [] This suggests the potential of specific microorganisms in the bioremediation of these pollutants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.